Palmostatin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

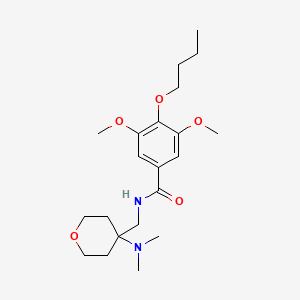

Palmostatin B is a Ras-signaling modulator . It acts by targeting acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells .

Synthesis Analysis

The enzymatic depalmitoylation of proteins is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases . The synthesis, chemical proteomic analysis, and functional characterization of analogs of this compound have been described .Molecular Structure Analysis

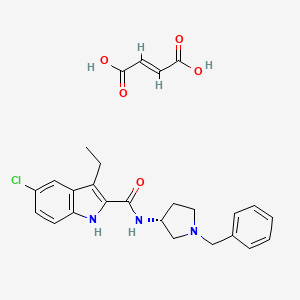

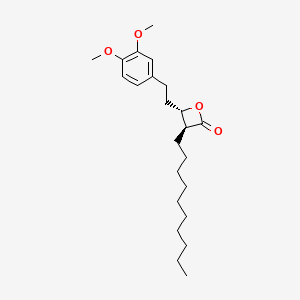

Palmostatin B has a molecular formula of C23H36O4 . Its molecular weight is 376.53 g/mol .Chemical Reactions Analysis

Palmostatin B is known to inhibit the enzymatic depalmitoylation of proteins . This process is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases .Physical And Chemical Properties Analysis

Palmostatin B has a molecular weight of 376.53 g/mol . Its chemical formula is C23H36O4 .科学的研究の応用

Inhibition of Oncogenic Ras Signaling : Palmostatin B inhibits Ras depalmitoylation, which is critical in controlling the localization and signaling capacities of certain proteins. This inhibition can revert the phenotype of oncogenic HRasG12V transformed cells, highlighting its potential in oncology research (Dekker & Hedberg, 2011).

Selective Growth Reduction in Hematologic Cancers : It selectively inhibits the growth of hematopoietic cells expressing oncogenic Nras, suggesting therapeutic potential in hematologic malignancies with NRAS mutations (Xu et al., 2012).

Impact on APT1 and Ras Localization : Palmostatin B affects the acylation cycle at the level of depalmitoylation, causing a loss of precise steady-state localization of palmitoylated Ras. This could be useful for studying the biochemical effects of cellular Ras depalmitoylation on Ras signaling (Dekker et al., 2010).

Role in Biochemical and Cell-Based Studies : It's used in studies combining bioinformatics, organic synthesis, and live-cell imaging to elucidate the function of acyl protein thioesterase 1 (APT1) in regulating protein palmitoylation, which is pivotal in cancer signaling (Dekker, Vartak & Hedberg, 2014).

Analysis of Palmostatin B Analogs : Chemical proteomic analysis of Palmostatin B analogs helps in understanding its mechanism in inhibiting protein depalmitoylation and N-Ras palmitoylation dynamics (Suciu et al., 2021).

Regulation of Plasma Membrane Palmitoylation : It impacts the palmitoylation/depalmitoylation cycle, which is crucial for the subcellular trafficking and oncogenicity of multiple Ras proteins. This indicates its potential in targeting depalmitoylation for therapeutic purposes in NRAS-mutant cancers (Remsberg et al., 2021).

将来の方向性

Future studies will address the trafficking routes of APT2 through the cell . The existence of an ER ZDHHC enzyme already indicates that APT2 should stably interact with the ER . Palmostatin B, a classical broad-spectrum inhibitor, has been shown to block the activities of APT1/2, PPT1, ABHD17A/B/C and other lipid-processing serine hydrolases .

特性

IUPAC Name |

(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVWFAVGLYUDFD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palmostatin B | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

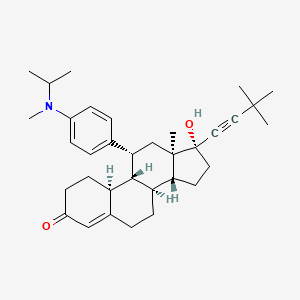

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

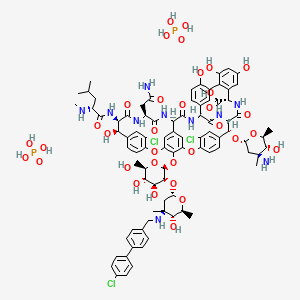

![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)

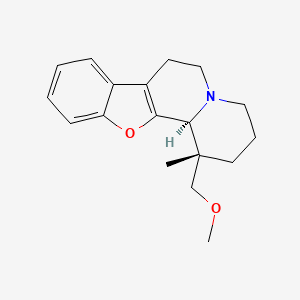

![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)